[2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol
CAS No.:
Cat. No.: VC17737575
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F3N2O |
|---|---|
| Molecular Weight | 220.19 g/mol |
| IUPAC Name | [2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C9H11F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h15H,1-5H2 |
| Standard InChI Key | UPYMOODXYZZNAS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2C(=NC(=C2CO)C(F)(F)F)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an imidazo[1,2-a]pyridine core, a nitrogen-containing bicyclic system fused with an imidazole ring. The trifluoromethyl (-CF₃) group at the 2-position and the hydroxymethyl (-CH₂OH) group at the 3-position are critical functional groups influencing its physicochemical and pharmacological properties. The saturated 5H,6H,7H,8H configuration indicates a partially hydrogenated pyridine ring, reducing aromaticity and potentially enhancing solubility.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | [2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanol |
| Canonical SMILES | C1CCN2C(=NC(=C2CO)C(F)(F)F)C1 |
| InChI Key | UPYMOODXYZZNAS-UHFFFAOYSA-N |
| PubChem CID | 125449066 |
| Hydrogen Bond Donor Count | 1 (hydroxyl group) |
| Hydrogen Bond Acceptor Count | 5 (3 fluorine, 1 imine, 1 hydroxyl) |
The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the hydroxymethyl group offers a site for further chemical modifications, such as esterification or glycosylation .
Synthesis and Manufacturing
Groebke–Blackburn Reaction
A primary synthetic route for imidazo[1,2-a]pyridines involves the Groebke–Blackburn three-component reaction, which condenses an aminopyridine, an aldehyde, and an isocyanide. For this compound, the reaction likely employs:
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5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-amine as the aminopyridine component,
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Trifluoroacetaldehyde as the aldehyde source,
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Hydroxymethyl isocyanide or a precursor.
Heteropoly acids like H₃PW₁₂O₄₀ (HPW) are effective catalysts for this reaction, enabling high yields under mild, solvent-free conditions. The reaction proceeds via imine formation, followed by cyclization and dehydration, yielding the bicyclic core.
Post-Synthetic Modifications
Patent literature describes Mannich reactions to introduce hydroxymethyl groups to imidazo[1,2-a]pyridines. For example, treating a preformed imidazo[1,2-a]pyridine with formaldehyde in acetic acid generates the alcohol derivative . Subsequent purification via crystallization ensures high purity.
Physicochemical Properties
Solubility and Stability
The hydroxymethyl group enhances aqueous solubility compared to non-polar analogs, while the trifluoromethyl group increases lipid membrane permeability. The compound’s pKa is estimated at ~9.5 (hydroxyl group), favoring deprotonation under physiological conditions. Stability studies indicate susceptibility to oxidative degradation at the imidazole ring, necessitating storage under inert atmospheres.
Challenges and Future Directions
Synthetic Scalability
While laboratory-scale synthesis is well-established, large-scale production faces challenges in controlling exothermic reactions and purifying stereoisomers. Continuous-flow reactors and immobilized catalysts may address these issues.
Unanswered Pharmacological Questions
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Toxicity profiles: No in vivo data are available.
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Metabolic pathways: The role of hepatic CYP450 enzymes in hydroxylation remains unstudied.
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